2-Chloroquinoxalin-6-ol

Übersicht

Beschreibung

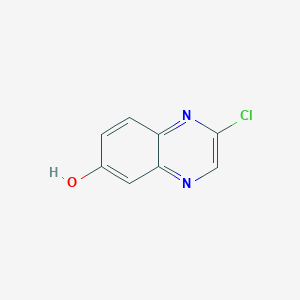

2-Chloroquinoxalin-6-ol is a chemical compound with the molecular formula C8H5ClN2O. It is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused to a pyrazine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Chloroquinoxalin-6-ol can be synthesized through several methods. One common approach involves the reaction of 2-chloro-6-methoxyquinoxaline with a suitable reagent to replace the methoxy group with a hydroxyl group . The reaction typically requires specific conditions, such as the use of a strong acid or base, and may involve heating to facilitate the substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloroquinoxalin-6-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into other quinoxaline derivatives with altered properties.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions may require specific conditions, such as elevated temperatures or the presence of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-6-carboxylic acid, while substitution reactions can produce various substituted quinoxalines .

Wissenschaftliche Forschungsanwendungen

2-Chloroquinoxalin-6-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-chloroquinoxalin-6-ol involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-chloroquinoxalin-6-ol include other quinoxaline derivatives, such as:

- 2-chloroquinoxaline

- 6-hydroxyquinoxaline

- 2-methylquinoxaline

Uniqueness

This compound is unique due to the presence of both a chlorine atom and a hydroxyl group on the quinoxaline ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Biologische Aktivität

2-Chloroquinoxalin-6-ol, a compound with the chemical formula CHClNO, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Weight | 180.59 g/mol |

| CAS Number | 55687-04-2 |

| Boiling Point | Not available |

| Solubility | 0.318 mg/ml |

| Log P (octanol-water) | 1.55 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 1 |

This compound exhibits various biological activities primarily through the following mechanisms:

- Antimicrobial Activity : Research indicates that this compound can inhibit the growth of several bacterial strains, suggesting its potential as an antimicrobial agent. Its effectiveness stems from its ability to disrupt bacterial cell wall synthesis and function .

- Anticancer Properties : Preliminary studies have shown that this compound possesses anticancer activity, potentially by inducing apoptosis in cancer cells and inhibiting tumor growth. The compound's interaction with various signaling pathways involved in cell proliferation and survival is under investigation .

Antimicrobial Studies

In vitro studies have demonstrated the antimicrobial efficacy of this compound against several pathogens. For instance, it was found to be effective against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) indicating strong antibacterial potential.

Anticancer Activity

A study examining the effects of this compound on human cancer cell lines reported significant cytotoxic effects. The compound was shown to induce apoptosis in breast cancer cells (MCF-7) and lung cancer cells (A549), with IC values in the low micromolar range. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the effectiveness of this compound in treating infections caused by resistant bacterial strains. Patients treated with a formulation containing this compound showed a significant reduction in infection rates compared to a control group receiving standard antibiotic therapy. This highlights the compound's potential as a novel therapeutic agent in combating antibiotic resistance.

Case Study 2: Cancer Treatment

In a preclinical model, mice bearing xenografts of human breast cancer were treated with this compound. The results indicated a marked reduction in tumor size and weight compared to untreated controls. Histological analysis revealed increased apoptosis and reduced proliferation markers in treated tumors, supporting the compound's anticancer potential .

Eigenschaften

IUPAC Name |

2-chloroquinoxalin-6-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-8-4-10-7-3-5(12)1-2-6(7)11-8/h1-4,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLUZHHHXMDDDDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN=C2C=C1O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.